N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
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Description
N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C13H18N2O3S and its molecular weight is 282.36. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
Metabolic Studies and Detectability
A study by Welter et al. (2013) explored the metabolism and detectability of 2-Methiopropamine, a thiophene analogue of methamphetamine, in rat and human urine using GC-MS and LC-(HR)-MS techniques. This research is significant for understanding the metabolism of thiophene derivatives, which could have implications for drug development and toxicology studies Welter et al., 2013.
Synthetic Methodologies
Mamedov et al. (2016) developed a novel synthetic approach to oxalamides, showcasing a method to synthesize N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This highlights the versatility of oxalamide compounds in synthetic organic chemistry, potentially useful in pharmaceuticals and material science Mamedov et al., 2016.
Analytical and Bioanalytical Chemistry
Research on the high-performance liquid chromatographic determination of aliphatic thiols represents the application of thiophene derivatives in analytical chemistry for detecting biologically important thiols Gatti et al., 1990.
Copper-Catalyzed Coupling Reactions
De et al. (2017) discussed the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides. This work showcases the application of oxalamide-based catalyst systems in facilitating novel organic transformations, important for pharmaceutical synthesis and materials science De et al., 2017.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-18-7-6-14-11(16)12(17)15-9-13(4-5-13)10-3-2-8-19-10/h2-3,8H,4-7,9H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDWCTCODRJNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1(CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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